

# Application Notes and Protocols for Fumagilin-105 in Preclinical Research

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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **Fumagilin-105** and its analogs in various animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this class of compounds.

## **Mechanism of Action**

**Fumagilin-105** and its synthetic analog, TNP-470, are potent anti-angiogenic agents. Their primary mechanism of action is the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a crucial enzyme involved in the post-translational modification of proteins. By covalently binding to MetAP2, fumagillin blocks the removal of the N-terminal methionine from newly synthesized proteins, a critical step for the function of many proteins essential for cell proliferation. This inhibition leads to cell cycle arrest, primarily in the G1 phase, particularly in endothelial cells, thereby preventing the formation of new blood vessels (angiogenesis).[1]

Recent studies have further elucidated the downstream effects of MetAP2 inhibition. It has been shown to block noncanonical Wnt signaling, a pathway critical in development, cell differentiation, and tumorigenesis. This inhibition occurs downstream of the Wnt receptor Frizzled but upstream of Calmodulin-dependent Kinase II (CaMKII), RhoA, and c-Jun N-



terminal Kinase (JNK).[2][3] Notably, fumagillin and its analogs do not appear to affect the canonical Wnt/β-catenin pathway.[3]

## **Signaling Pathway of Fumagillin-105**

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